

# Application Notes: Synthesis and Use of iso-VQA-ACC, a Proteasome Substrate

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Compound of Interest		
Compound Name:	iso-VQA-ACC	
Cat. No.:	B12388278	Get Quote

Introduction **iso-VQA-ACC** is a synthetic peptide-based fluorogenic substrate designed for the specific measurement of constitutive proteasome (cP) activity.[1][2][3] It is an invaluable tool for researchers in cell biology, oncology, and drug development for profiling the activity of the ubiquitin-proteasome system.

Molecular Composition and Mechanism of Action **iso-VQA-ACC** is a tripeptide with the sequence Valine-Glutamine-Alanine.[1][4] Its full chemical structure consists of three key components:

- N-terminal Cap: A 5-methylisoxazolyl group ("iso") at the N-terminus, which enhances specificity and activity.[5]
- Peptide Sequence: The core sequence Val-Gln-Ala (VQA) is recognized and cleaved by the proteasome.
- C-terminal Fluorophore: A 7-amino-4-carbamoylmethylcoumarin (ACC) group attached to the C-terminal alanine.

The substrate is non-fluorescent in its intact state. The proteasome's β5 subunit specifically cleaves the peptide bond after the alanine residue, releasing the ACC fluorophore. The free ACC molecule exhibits a strong fluorescent signal, which can be quantified to determine the rate of proteasome activity.[5][6] This high selectivity allows for the differentiation of constitutive proteasome activity from that of the immunoproteasome (iP).[6]



### **Applications**

- Enzyme Kinetics: Determining the Michaelis-Menten kinetics (Km and kcat) of purified constitutive proteasomes.[5]
- High-Throughput Screening (HTS): Screening chemical libraries for potential inhibitors or activators of the constitutive proteasome.
- Cellular Activity Profiling: Measuring the β5 activity of the constitutive proteasome in cell lysates to study proteasome function in different cell types or disease states.[6]
- Specificity Studies: Comparing the activity of the constitutive proteasome and immunoproteasome using iso-VQA-ACC in parallel with immunoproteasome-specific substrates.[6]

## **Summary of Chemical Data**

The following table summarizes the key properties of the **iso-VQA-ACC** peptide substrate.

Property	Value	Reference(s)
Full Sequence	iso-Val-Gln-Ala-{ACC}	[1][4]
Molecular Formula	C29H35N7O9	[1][2]
Molecular Weight	625.63 g/mol	[1][4]
Target Enzyme	Constitutive Proteasome (β5 subunit)	[5][6]
Formulations	Available as free base, TFA salt, or acetate salt	[1][3][4]

## Protocol: Solid-Phase Synthesis of iso-VQA-ACC

This protocol details the synthesis of **iso-VQA-ACC** using standard Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is adapted from methodologies described for preparing similar fluorogenic proteasome substrates.[6]



### Materials and Reagents

- · ACC-substituted Rink Amide resin
- Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH
- 5-methylisoxazole-3-carboxylic acid
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) Piperidine in DMF
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
- Reverse-phase HPLC system for purification
- Mass spectrometer for analysis

#### Procedure

- Resin Preparation:
  - Swell the ACC-substituted Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
  - Drain the DMF.
- Coupling of P1 Alanine (Fmoc-Ala-OH):
  - This is a critical step requiring extended coupling time.
  - Prepare a solution of Fmoc-Ala-OH (5 eq.), HATU (5 eq.), and 2,4,6-collidine (5 eq.) in DMF.



- o Add the solution to the resin and allow it to react for 24 hours.
- Drain the vessel, wash thoroughly with DMF, and repeat the coupling with fresh reagents for a second 24-hour period ("double coupling").[6]
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Fmoc Deprotection:
  - Add 20% piperidine in DMF to the resin and react for 5 minutes.
  - Drain and add fresh deprotection solution for an additional 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5x).
- Chain Elongation (Coupling of Gln and Val):
  - Glutamine Coupling: Dissolve Fmoc-Gln(Trt)-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.
  - Fmoc Deprotection: Repeat Step 3.
  - Valine Coupling: Dissolve Fmoc-Val-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA
    (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.
  - Final Fmoc Deprotection: Repeat Step 3 to expose the N-terminal amine of valine.
- N-Terminal Capping:
  - Prepare a solution of 5-methylisoxazole-3-carboxylic acid (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF.
  - Add the solution to the resin and react for 4-6 hours or until completion (monitor with a Kaiser test).
  - Wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.
- Cleavage and Global Deprotection:

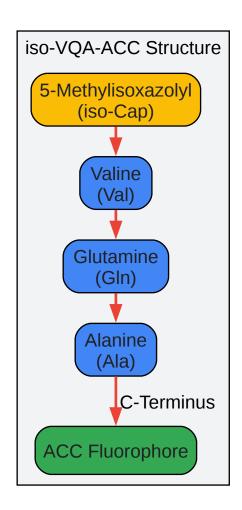


- Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O).
- Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with gentle agitation.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
- Purification and Analysis:
  - Dissolve the crude peptide in a suitable solvent (e.g., DMSO, or Acetonitrile/Water mixture).
  - Purify the peptide using preparative reverse-phase HPLC with a C18 column.
  - Analyze the collected fractions by mass spectrometry to confirm the identity of the product (Expected M+H+: ~626.6).
  - Lyophilize the pure fractions to obtain the final product as a white powder.

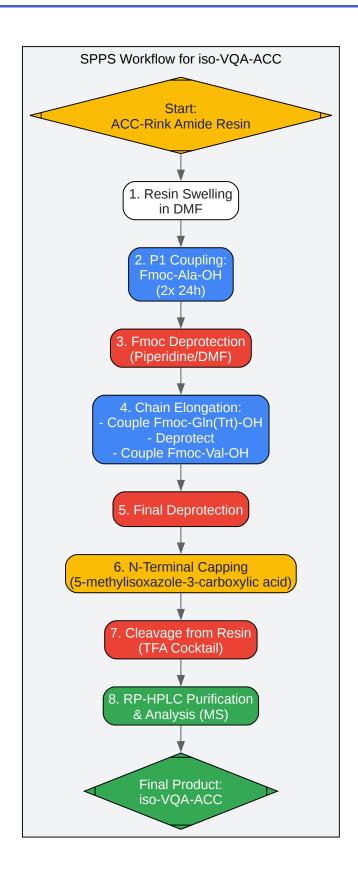
### **Visualizations**

The following diagrams illustrate the logical structure of the **iso-VQA-ACC** molecule and the workflow for its synthesis.









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